2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

Description

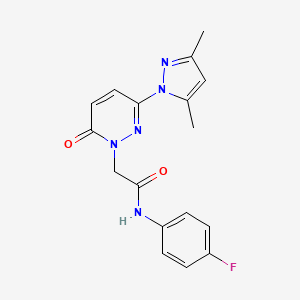

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and an N-(4-fluorophenyl)acetamide side chain. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, provides a planar scaffold for functionalization, while the pyrazole group introduces steric and electronic modulation.

Properties

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-11-9-12(2)23(20-11)15-7-8-17(25)22(21-15)10-16(24)19-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMERDJFANSWIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula: CHFNO

- Molecular Weight: 284.31 g/mol

This compound features a pyrazole ring and a pyridazine moiety, which are significant in determining its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antiproliferative Properties: Many pyrazole derivatives have shown significant activity against cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division .

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases.

Antiproliferative Activity

A study evaluating the antiproliferative effects of related pyrazole compounds demonstrated that modifications in the molecular structure significantly influenced their potency against various cancer cell lines, including SGC-7901 and A549. The results indicated that the introduction of specific substituents could enhance efficacy .

Table 1: Summary of Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7k | SGC-7901 | 5.0 | Tubulin inhibition |

| 7k | A549 | 4.5 | Tubulin inhibition |

| Target Compound | HT-1080 | TBD | TBD |

Case Studies

Recent case studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance, a compound structurally similar to this compound was found to significantly inhibit tumor growth in vivo models when administered at specific dosages .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Core Heterocyclic Structure

- Pyridazine vs. Pyrimidine: The target compound and ’s analog share a pyridazine core, whereas ’s analog uses pyrimidine. Pyridazine derivatives are often associated with enhanced solubility due to increased polarity .

Substituent Effects

- Fluorophenyl vs. Trifluoromethylphenyl : The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects and hydrogen-bond acceptor capacity via fluorine. In contrast, the trifluoromethyl group in ’s analog is a stronger electron-withdrawing group, likely increasing metabolic stability but reducing solubility .

- Pyrazole vs. ’s ethyl and methyl groups on pyrimidine prioritize lipophilicity over directional interactions .

Acetamide Side Chain

- 4-Fluorophenyl vs. Pyridinyl : The N-(4-fluorophenyl) group in the target compound balances hydrophobicity and polarity, whereas ’s pyridinyl acetamide introduces a basic nitrogen capable of forming stronger hydrogen bonds or metal coordination .

Crystallographic and Hydrogen-Bonding Considerations

While crystallographic data for the target compound is absent, and highlight the role of SHELXL in refining small-molecule structures. The fluorine atom and amide group in the target compound likely participate in C–H···F and N–H···O hydrogen bonds, respectively, influencing crystal packing. Graph set analysis () suggests that such interactions could form motifs like R₂²(8) (amide dimer) or C(4) (fluorine-mediated chains), contrasting with ’s trifluoromethylphenyl (likely forming hydrophobic clusters) and ’s pyridinyl (capable of N···H–N bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.